L-xylonic acid

描述

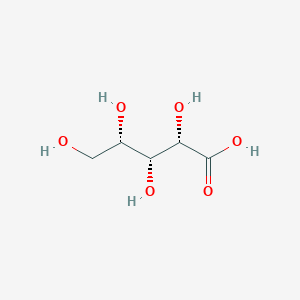

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4172-44-5 | |

| Record name | Xylonic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XYLONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Xylonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Uncharted Presence of L-Xylonic Acid in Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Xylonic acid, a five-carbon sugar acid, is ubiquitously studied in the context of microbial biotechnology for its potential as a platform chemical derived from lignocellulosic biomass. However, its natural occurrence within the plant kingdom as an endogenous metabolite has been largely overlooked. This technical guide consolidates the existing, albeit indirect, evidence for the presence of this compound in plants, postulating its origin as a catabolite of the vital antioxidant, L-ascorbic acid (vitamin C). While direct quantitative data from plant tissues remain to be established, this document provides a foundational framework for its investigation, detailing robust analytical methodologies for its detection and quantification, and illustrating its putative metabolic pathway. This guide serves as a resource for researchers aiming to explore the functional roles of this compound in plant physiology and its potential applications in drug development and biotechnology.

Introduction: The Postulated Natural Occurrence of this compound in Plants

While the microbial production of D-xylonic acid from plant-derived D-xylose is well-documented, the endogenous presence of its enantiomer, this compound, within living plant tissues is a nascent field of study. The primary biochemical evidence for its natural occurrence stems from the established degradation pathway of L-ascorbic acid, a compound found in high concentrations in various plant tissues.

The catabolism of L-ascorbic acid proceeds through its oxidation to dehydroascorbic acid. This unstable intermediate is then hydrolyzed, breaking the lactone ring to form 2,3-diketo-L-gulonic acid. Subsequent decarboxylation of 2,3-diketo-L-gulonic acid is known to yield this compound. Given the universal presence and high turnover of L-ascorbic acid in plants, it is highly probable that this compound exists as a natural, albeit perhaps transient, metabolite in the plant kingdom. The exploration of its presence and concentration is a promising area for novel discoveries in plant biochemistry.

Quantitative Data on this compound in Plants

To date, there is a notable absence of published studies that have specifically quantified the endogenous concentrations of this compound in various plant species and tissues. The data presented in the scientific literature predominantly focuses on the production of D-xylonic acid by microorganisms. Therefore, the following table is presented as a template for future research, highlighting the key parameters that need to be determined to build a comprehensive understanding of this compound distribution in plants.

Table 1: Template for Quantifying Endogenous this compound in Plant Tissues

| Plant Species | Common Name | Tissue/Organ | Developmental Stage | This compound Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Arabidopsis thaliana | Thale Cress | Rosette Leaves | Vegetative | Data not available | LC-MS/MS | (Future Study) |

| Solanum lycopersicum | Tomato | Fruit (Pericarp) | Ripe | Data not available | GC-MS | (Future Study) |

| Citrus sinensis | Orange | Fruit (Pulp) | Mature | Data not available | HPLC-DAD | (Future Study) |

| Spinacia oleracea | Spinach | Leaves | Mature | Data not available | CE-MS | (Future Study) |

Experimental Protocols for the Detection and Quantification of this compound in Plant Matrices

The successful detection and quantification of this compound in plant tissues require robust and sensitive analytical methodologies. The following protocols are adapted from established methods for the analysis of sugar acids and other polar metabolites in complex biological matrices.

Sample Preparation and Extraction

Objective: To extract polar metabolites, including this compound, from plant tissue while minimizing degradation and interference.

Protocol:

-

Harvesting and Quenching: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare a pre-chilled extraction solvent of 80% methanol (v/v) in water.

-

Extraction: Add the extraction solvent to the powdered plant tissue at a ratio of 10:1 (v/v, solvent:tissue fresh weight). Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

-

Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 50% methanol for LC-MS).

Analytical Methodologies

-

Principle: This method separates compounds based on their polarity, and detection is based on the absorbance of UV light. While not highly specific, it can be used for quantification when coupled with appropriate standards.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution with a low concentration of a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: Diode Array Detector (DAD) monitoring at a wavelength where this compound or its derivative absorbs.

-

Quantification: Based on a standard curve generated from pure this compound.

-

Principle: This highly sensitive and specific technique requires derivatization of the non-volatile this compound to make it volatile.

-

Derivatization: The extracted sample is subjected to a two-step derivatization process:

-

Oximation: Reaction with methoxyamine hydrochloride to stabilize the carbonyl group.

-

Silylation: Reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

-

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer operating in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Principle: This is the most sensitive and specific method for the direct analysis of this compound without derivatization.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating highly polar compounds like sugar acids.

-

Ionization: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.

Metabolic Pathway and Visualization

The presumed metabolic origin of this compound in plants is through the degradation of L-ascorbic acid. The following diagram illustrates this key section of the pathway.

Caption: L-Ascorbic Acid Degradation Pathway to this compound.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from plant materials.

Caption: Workflow for this compound Analysis in Plants.

Conclusion and Future Perspectives

The presence of this compound as a natural metabolite in plants is strongly suggested by the well-established catabolic pathway of L-ascorbic acid. This technical guide provides the theoretical basis and practical methodologies for the scientific community to embark on the discovery and quantification of this compound in the plant kingdom. Future research should focus on screening a wide variety of plant species and tissues to confirm its presence and determine its concentration under different physiological and environmental conditions. Elucidating the biological role of this compound in plants could unveil novel aspects of plant metabolism and stress response, with potential implications for crop improvement and the discovery of new bioactive compounds for pharmaceutical applications. The analytical workflows detailed herein offer a robust starting point for researchers to fill this significant knowledge gap.

A Technical Guide to the L-Xylonic Acid Biosynthetic Pathway in Bacteria

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the L-xylonic acid biosynthetic pathway in bacteria. This document details the core metabolic pathways, key enzymes, and quantitative production data. Furthermore, it provides detailed experimental protocols and visual representations of the relevant biological and experimental workflows.

Introduction to this compound

This compound is a five-carbon sugar acid with significant potential as a platform chemical for the synthesis of various valuable compounds, including 1,2,4-butanetriol, a precursor for polymers and energetic materials.[1] Its non-toxic and biodegradable nature also makes it a promising chelating agent and a building block in the pharmaceutical and food industries.[2][3] While chemical synthesis is possible, microbial fermentation offers a more sustainable and cost-effective production route, primarily utilizing L-xylose, a major component of hemicellulose from lignocellulosic biomass.[4][5]

The this compound Biosynthetic Pathway

In bacteria, the primary route for this compound production is a non-phosphorylative, oxidative pathway.[4][6] This pathway is characterized by the direct oxidation of L-xylose without initial phosphorylation, distinguishing it from the more common pentose phosphate pathway. The core pathway consists of a two-step enzymatic conversion.

First, L-xylose is oxidized to L-xylonolactone. This reaction is catalyzed by an NAD(P)+-dependent L-xylose dehydrogenase (XDH). Subsequently, the L-xylonolactone is hydrolyzed to this compound by a xylonolactonase (XYL). This second step can also occur spontaneously, though the enzymatic reaction is significantly more efficient.[7]

Several bacterial genera, including Gluconobacter and Pseudomonas, are natural producers of this compound.[1] More recently, metabolic engineering efforts have focused on developing robust production platforms in microorganisms like Escherichia coli and Zymomonas mobilis.[7][8]

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the microbial host, genetic modifications, and fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production in Different Bacterial Strains

| Bacterial Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans ATCC 621 | Wild Type | None | D-xylose (100 g/L) | 109 | 1.1 | 2.5 | [1] |

| Pseudomonas fragi ATCC 4973 | Wild Type | None | D-xylose (150 g/L) | 162 | 1.1 | 1.4 | [1] |

| Escherichia coli W3110 | W3110 | ΔxylA, ΔxylB, ΔyagE, ΔyjhG, pTrc99a-xylB from C. crescentus | D-xylose (40 g/L) | 39.2 | 0.98 | 1.09 | [8] |

| Zymomonas mobilis ZMa BX | ZM4 | Expression of XDH from P. xenovorans, ΔxylR | D-xylose (54.27 g/L) | 56.44 | 1.08 | 0.99 | [7] |

Table 2: Kinetic Properties of L-Xylose Dehydrogenases (XDH)

| Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Cofactor |

| Caulobacter crescentus | D-xylose | 0.21 | 15.4 | 10.0 | 37 | NAD+ |

| Paraburkholderia xenovorans | D-xylose | 11.2 | 120 | 8.5 | 30 | NAD+ |

| Trichoderma reesei (expressed in E. coli) | D-xylose | 34 | 2.5 | 7.0 | 30 | NADP+ |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Cultivation of Gluconobacter oxydans for this compound Production

-

Inoculum Preparation: Inoculate a single colony of G. oxydans into a 250 mL flask containing 50 mL of seed medium (50 g/L sorbitol, 5 g/L yeast extract). Incubate at 30°C and 220 rpm for 24 hours.[9]

-

Cell Harvest: Centrifuge the seed culture at 6,000 x g for 10 minutes to pellet the cells.

-

Fermentation: Resuspend the cell pellet in the fermentation medium (e.g., 100 g/L L-xylose, 5 g/L yeast extract) in a bioreactor. Maintain the pH at 5.5 and the temperature at 30°C with appropriate aeration.

Assay for L-Xylose Dehydrogenase (XDH) Activity

-

Reaction Mixture: Prepare a 1 mL reaction mixture containing 50 mM glycine-NaOH buffer (pH 10.0), 2 mM NAD+, 10 mM L-xylose, and the enzyme sample.

-

Initiation and Measurement: Start the reaction by adding L-xylose. Monitor the increase in absorbance at 340 nm (due to NADH formation) at 30°C using a spectrophotometer.

-

Calculation: One unit of XDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

-

Sample Preparation: Centrifuge the fermentation broth to remove cells and filter the supernatant through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

System: HPLC with a refractive index (RI) detector.

-

Column: Aminex HPX-87H column.

-

Mobile Phase: 5 mM H2SO4.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 65°C.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Workflow for Engineering a Bacterial Strain for this compound Production

The development of an efficient microbial cell factory for this compound production typically follows a structured metabolic engineering workflow. This involves identifying and overexpressing the key biosynthetic genes while eliminating competing metabolic pathways.

Conclusion

The microbial biosynthesis of this compound represents a promising avenue for the production of this versatile platform chemical from renewable resources. Both native producers and engineered microorganisms have demonstrated high production titers and yields. Further research focusing on the discovery of more efficient enzymes, optimization of fermentation processes, and the development of robust microbial chassis will be crucial for the industrial-scale production of this compound. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in this field.

References

- 1. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

physical and chemical properties of L-xylonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylonic acid, a C5 sugar acid, is an isomer of xylonic acid. It is a derivative of the pentose sugar L-xylose. Recognized for its potential as a bio-based platform chemical, this compound and its derivatives have applications in various industries, including pharmaceuticals, food, and as a component in the synthesis of polymers and other specialty chemicals.[1] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and relevant biological and chemical pathways.

Physical and Chemical Properties

This compound is a colorless, water-soluble solid.[2] It is a non-toxic, non-volatile, and non-corrosive organic acid.[3] As a chiral molecule, it exhibits optical activity.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₀O₆ | |

| Molecular Weight | 166.13 g/mol | [4] |

| CAS Number | 4172-44-5 | [2] |

| Appearance | White solid | [2] |

| Melting Point | 120–122 °C | For xylonic acid (isomer not specified).[2] |

| Boiling Point | Not available | A predicted boiling point for D-xylonic acid, δ-lactone is 370.3±31.0 °C.[5] |

| Solubility | Soluble in water | [2] |

| pKa | pKa1 = 3.56 ± 0.07 (carboxylic acid group)pKa2 = 8.58 ± 0.12 (hydroxyl group) | Determined for xylonic acid (isomer not specified).[6] |

| Optical Rotation, [α]/D | -18±2° (c = 1 in H₂O) | For this compound lithium salt.[7] |

Chemical Reactivity and Stability

This compound exhibits reactivity typical of polyhydroxy carboxylic acids.

-

Lactone Formation: Like other sugar acids, this compound can readily undergo intramolecular esterification to form lactones, particularly γ- and δ-lactones, through dehydration.[2] This equilibrium is pH-dependent, with lactone formation favored in acidic conditions.

-

Esterification: The carboxylic acid group of this compound can react with alcohols in the presence of an acid catalyst to form esters.[8][9][10] This is a reversible reaction known as Fischer esterification.[8]

-

Decarboxylation: Under certain conditions, such as heating in the presence of an acid or base, or through enzymatic action, xylonic acid can undergo decarboxylation to yield 1,2,4-butanetriol, a compound of commercial interest.[2][11]

-

Oxidation: The hydroxyl groups of this compound can be oxidized under specific conditions.

-

Stability: this compound is stable under standard conditions. However, at low pH, it can convert to its lactone forms. In alkaline conditions, it exists as the xylonate salt.

Experimental Protocols

Synthesis and Purification of this compound

Microbial Fermentation (General Overview):

The biotechnological production of xylonic acid is primarily achieved through microbial fermentation of xylose. Species like Gluconobacter oxydans are highly effective in converting xylose to xylonic acid.[12]

-

Microorganism: Gluconobacter oxydans is a commonly used bacterium for this biotransformation.

-

Fermentation Medium: A typical medium contains xylose as the carbon source, along with nitrogen sources (e.g., yeast extract), and various mineral salts.

-

Process: The fermentation is conducted under aerobic conditions with controlled temperature and pH.[12] The pH is often maintained around 5.5 by the addition of a base like NaOH or CaCO₃ to neutralize the produced xylonic acid.[7]

-

Downstream Processing: After fermentation, the biomass is removed by centrifugation or filtration. The resulting fermentation broth contains the xylonic acid salt (e.g., sodium xylonate).

Purification from Fermentation Broth using Bipolar Membrane Electrodialysis (BMED):

A four-chamber BMED system can be employed for the efficient preparation of xylonic acid from the xylonate fermentation broth.[13][14]

-

Setup: A four-chamber BMED stack is assembled.

-

Process: The sodium xylonate fermentation broth is fed into the system. Under an applied current density (e.g., 50 mA/cm²), the xylonate anions and sodium cations migrate across the ion-exchange membranes, resulting in the formation and concentration of xylonic acid.[13][14]

-

Outcome: This method can achieve a high yield of xylonic acid (e.g., 92% from a 100 g/L sodium xylonate solution).[13][14]

Determination of this compound Content by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of xylonic acid.[1]

-

Instrumentation: An HPLC system equipped with a suitable column and detector is used.

-

Sample Preparation: Samples, such as from a fermentation broth, are typically filtered through a 0.22 µm membrane before injection.[3]

-

Chromatographic Conditions (Example):

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.[1]

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa) of xylonic acid can be determined by potentiometric titration.[6]

-

Sample Preparation: A solution of xylonic acid of known concentration is prepared.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[6]

-

Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the titration curve, often by analyzing the first derivative of the plot of pH versus the volume of titrant added.[15]

Determination of Optical Rotation

The optical rotation of this compound is measured using a polarimeter.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.

-

Measurement: The solution is placed in a polarimeter cell of a defined path length. The observed rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.

-

Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (c * l) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

c is the concentration in g/mL

-

l is the path length in decimeters (dm)

-

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of L-Xylose to this compound

The biological conversion of L-xylose to this compound is a key pathway in certain microorganisms. This process is catalyzed by a series of enzymes.

Caption: Enzymatic pathway for this compound production.

General Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow from production to analysis of this compound.

Caption: Workflow for this compound production and analysis.

References

- 1. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylonic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 4. Xylonic acid, L- | C5H10O6 | CID 6971043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Xylonic acid, δ-lactone | 82796-87-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans [mdpi.com]

- 13. Efficient Preparation of Xylonic Acid from Xylonate Fermentation Broth by Bipolar Membrane Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of L-Xylonic Acid: A Technical Review

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

L-xylonic acid, a five-carbon aldonic acid derived from the pentose sugar L-xylose, has traversed a significant scientific journey from its early characterization to its contemporary role as a valuable bio-based platform chemical. This comprehensive technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and its emerging significance in various biochemical pathways. We will explore the initial chemical oxidation methods that first brought this molecule to light and contrast them with the sophisticated microbial and enzymatic production systems in use today. This whitepaper will provide a detailed examination of the experimental protocols that have been central to its study, present key quantitative data in a comparative format, and visualize the known metabolic and biosynthetic pathways involving this compound, offering a critical resource for professionals in the fields of biochemistry, metabolic engineering, and drug development.

Introduction: From Obscurity to a Platform Chemical

First described in the late 19th century, this compound remained a relatively obscure sugar acid for many decades. Its story is intrinsically linked to the discovery and characterization of its parent sugar, L-xylose. The initial investigations into this compound were primarily of academic interest, focusing on its chemical properties and its relationship to other sugar derivatives. However, with the advent of modern biotechnology and the increasing demand for sustainable chemical production, this compound has emerged as a key player. Its versatile chemical structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, makes it an attractive starting material for the synthesis of a wide range of valuable chemicals.

The Historical Trajectory: Discovery and Early Synthesis

While the exact first synthesis of this compound is not definitively documented in a singular, seminal publication, its discovery is a product of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following the isolation of xylose from wood by the Finnish chemist Koch in 1881, the logical next step for chemists of the era was to explore its derivatives.

The primary method for converting aldoses to their corresponding aldonic acids during this period was oxidation. Early researchers would have employed oxidizing agents such as bromine water or dilute nitric acid to selectively oxidize the aldehyde group of L-xylose to a carboxylic acid.

Early Chemical Synthesis: The Oxidation of L-Xylose

The foundational method for the synthesis of this compound was the oxidation of L-xylose. This approach, while conceptually straightforward, required careful control of reaction conditions to prevent over-oxidation to the corresponding aldaric acid (xylaric acid).

-

Objective: To synthesize this compound via the oxidation of L-xylose using bromine water.

-

Materials: L-xylose, bromine, distilled water, barium carbonate, hydrogen sulfide, diethyl ether, ethanol.

-

Procedure:

-

A solution of L-xylose is prepared in distilled water.

-

An aqueous solution of bromine is added dropwise to the L-xylose solution with constant stirring. The reaction is typically carried out at room temperature and may be monitored by the disappearance of the bromine color.

-

Upon completion of the reaction, the excess bromine is removed, and the resulting hydrobromic acid is neutralized by the addition of barium carbonate until the solution is neutral or slightly alkaline.

-

The precipitated barium bromide and any unreacted barium carbonate are removed by filtration.

-

The filtrate, containing the barium salt of this compound, is treated with a stream of hydrogen sulfide to precipitate barium as barium sulfide.

-

The barium sulfide is removed by filtration, yielding an aqueous solution of this compound.

-

The solution is then concentrated under reduced pressure.

-

The resulting syrup is purified by repeated extraction with hot ethanol and crystallization from a suitable solvent like diethyl ether to yield crystalline this compound.

-

-

Analysis: The identity and purity of the synthesized this compound would have been confirmed using techniques of the era, such as melting point determination, elemental analysis, and polarimetry to measure its specific rotation.

The Biochemical Era: Microbial and Enzymatic Synthesis

The 20th century witnessed a paradigm shift in the production of this compound, moving from chemical synthesis to more efficient and sustainable biological methods. The discovery of microorganisms capable of oxidizing L-xylose opened new avenues for its production.

Microbial Fermentation: A Powerful Production Platform

A diverse range of microorganisms, including bacteria and fungi, have been identified and engineered for the production of this compound. Notable producers include species of Gluconobacter, Pseudomonas, and engineered strains of Escherichia coli and Saccharomyces cerevisiae. These organisms utilize specific enzymatic pathways to convert L-xylose into this compound.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans | D-xylose | 150 | 0.98 | 1.25 | (Data compiled from various sources) |

| Pseudomonas fragi | D-xylose | 85 | 0.92 | 0.71 | (Data compiled from various sources) |

| Engineered E. coli | D-xylose | 210 | 0.99 | 2.19 | (Data compiled from various sources) |

| Engineered S. cerevisiae | D-xylose | 65 | 0.85 | 0.54 | (Data compiled from various sources) |

Enzymatic Pathways of this compound Biosynthesis

The microbial conversion of L-xylose to this compound is primarily a two-step enzymatic process.

-

Oxidation of L-xylose to L-xylonolactone: This initial step is catalyzed by xylose dehydrogenase (XDH) , an NAD(P)+-dependent enzyme.

-

Hydrolysis of L-xylonolactone to this compound: The lactone intermediate is then hydrolyzed to the final product by a xylonolactonase (XYLC) .

Caption: Enzymatic conversion of L-xylose to this compound.

Biochemical Significance: Metabolic Roles of this compound

While this compound itself is not a central metabolite in primary metabolism, it is closely linked to important biochemical routes, particularly the uronic acid pathway and the pentose phosphate pathway (PPP) .

The Uronic Acid Pathway and Connection to L-Xylulose

The uronic acid pathway is an alternative route for glucose metabolism that leads to the production of glucuronic acid, ascorbic acid (in most animals), and pentoses. In this pathway, L-gulonate is converted to L-xylulose. L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway. While this compound is not a direct intermediate, its reduced form, L-xylitol, is an intermediate in the conversion of L-xylulose to D-xylulose, highlighting a close metabolic relationship.

Caption: Relationship of this compound to the Uronic Acid and Pentose Phosphate Pathways.

Recent metabolomic studies have also identified an "aldonic acid metabolic pathway" that is enriched in certain disease states, such as in cervical cancer, suggesting that this compound and other aldonic acids may play roles in pathological processes that are not yet fully understood.

Modern Analytical and Experimental Protocols

The characterization and quantification of this compound have been significantly advanced by modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of this compound.

-

Objective: To quantify the concentration of this compound in a fermentation broth.

-

Instrumentation: A high-performance liquid chromatograph equipped with a refractive index (RI) or a UV detector.

-

Column: A dedicated organic acid analysis column (e.g., a cation exchange column in H+ form).

-

Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄) in deionized water.

-

Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.

-

Temperature: Column oven maintained at a constant temperature (e.g., 60 °C).

-

Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

Caption: General workflow for the quantification of this compound by HPLC.

Conclusion and Future Perspectives

The journey of this compound from a chemical curiosity to a valuable bio-based platform chemical is a testament to the advancements in both chemistry and biotechnology. While its historical discovery was a result of fundamental chemical exploration, its modern relevance is driven by the principles of green chemistry and sustainable manufacturing. The elucidation of its role in metabolic pathways is an ongoing area of research with potential implications for understanding and treating metabolic disorders. As metabolic engineering and synthetic biology continue to advance, the efficient and cost-effective production of this compound from renewable resources will undoubtedly unlock its full potential in the chemical, pharmaceutical, and materials industries. Future research will likely focus on expanding its applications, discovering novel biocatalysts for its production, and further unraveling its intricate roles in biological systems.

biological role of L-xylonic acid in microbial metabolism

An In-depth Technical Guide on the Biological Role of L-Xylonic Acid in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a five-carbon aldonic acid, a stereoisomer of the more extensively studied D-xylonic acid. While D-xylonic acid is a well-documented intermediate in the oxidative catabolism of D-xylose in many microorganisms, the biological role and metabolic fate of this compound are poorly understood, and research on the topic remains remarkably scarce. This technical guide synthesizes the current, limited knowledge regarding the microbial metabolism of this compound, contrasting it with known related pathways. A recently discovered catabolic route in the bacterium Herbaspirillum huttiense represents the most significant finding in this area, revealing a non-phosphorylative pathway that converts L-xylonate to the central metabolite α-ketoglutarate. This guide details this pathway, the enzymes involved, available quantitative data, and general experimental protocols for elucidating such novel metabolic routes.

Introduction to this compound

This compound is the enantiomer of D-xylonic acid. In biology, the metabolic pathways are highly stereospecific, meaning that the enzymes that recognize and process D-sugars and their derivatives are typically inactive towards the corresponding L-forms. While D-xylose is a major component of hemicellulose, making D-xylonic acid a relevant intermediate in biomass valorization, the natural abundance and metabolic relevance of L-xylose and this compound are significantly lower.

Historically, this compound has been identified as a product of L-ascorbic acid (Vitamin C) catabolism in animal tissues, where 2,3-diketo-L-gulonate is decarboxylated to yield both L-xylonate and L-lyxonate[1][2]. However, its role within microbial metabolism has, until recently, remained almost entirely unexplored.

Microbial Metabolic Pathways of this compound

The primary and only well-characterized microbial metabolic pathway for this compound was identified in the bacterium Herbaspirillum huttiense. This pathway is a non-phosphorylative route that channels L-xylonate into the tricarboxylic acid (TCA) cycle.

The Herbaspirillum huttiense Pathway

Research has shown that H. huttiense can utilize L-xylonate as a physiological substrate, converting it ultimately to α-ketoglutarate[3]. This catabolic route involves a key dehydratase enzyme that acts on L-xylonate. The pathway is believed to proceed through intermediates analogous to the "Weimberg" pathway for D-pentoses, though the specific intermediates for the L-isomer have not been fully elucidated. The likely steps involve the dehydration of L-xylonate to 2-keto-3-deoxy-L-xylonate, a second dehydration to form α-ketoglutarate semialdehyde, and a final oxidation to α-ketoglutarate.

Comparison with D-Xylonic Acid Metabolism

To appreciate the specificity of the L-xylonate pathway, it is useful to contrast it with the well-documented pathways for D-xylonic acid. In many bacteria, D-xylose is oxidized to D-xylonic acid, which is then catabolized via two primary routes: the Weimberg and Dahms pathways[4].

-

Weimberg Pathway: D-xylonate is dehydrated twice and then oxidized to yield α-ketoglutarate.

-

Dahms Pathway: D-xylonate is dehydrated once and then cleaved by an aldolase into pyruvate and glycolaldehyde.

These pathways are initiated by D-xylonate dehydratases, which are specific for the D-isomer and are inactive on L-xylonate[5].

Key Enzymes in this compound Metabolism

Enzymatic activity is the cornerstone of metabolic pathways. The few enzymes shown to act on this compound belong to the sugar acid dehydratase family.

L-Xylonate Dehydratase of H. huttiense

The key enzyme in the H. huttiense pathway is encoded by the gene C785_RS13685[3]. This enzyme belongs to the D-altronate dehydratase protein family. Biochemical characterization revealed that while its physiological substrate appears to be L-xylonate, it exhibits significant substrate promiscuity. It can also act on several other sugar acids, including D-arabinonate, D-altronate, and L-gluconate[3]. This promiscuity suggests a broad role in sugar acid metabolism, which is expanded to what has been termed 'metabolic promiscuity'[3]. Gene expression analyses in H. huttiense showed that the gene cluster containing this dehydratase is significantly up-regulated in the presence of L-xylonate, confirming its role in the catabolism of this specific substrate[3].

L-Fuconate Dehydratase of Paraburkholderia mimosarum

A novel L-fuconate dehydratase from P. mimosarum has also been characterized and was found to have minor activity towards L-xylonate[6]. Although L-fuconate is its preferred substrate, the ability to process L-xylonate demonstrates that enzymes with this capability exist in other microbes, even if it is not their primary function. This enzyme is notable for its unique heterodimeric structure, which distinguishes it from other homomeric dehydratases in the same family[6].

Quantitative Data

Quantitative data on this compound metabolism is exceptionally rare. The most detailed kinetic information comes from the characterization of the promiscuous L-fuconate dehydratase from P. mimosarum.

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) | Source |

| L-Fuconate Dehydratase (P. mimosarum) | L-Fuconate | 0.09 ± 0.01 | 9.5 ± 0.2 | 106 | [6] |

| D-Arabinonate | 0.35 ± 0.02 | 7.7 ± 0.1 | 22 | [6] | |

| D-Altronate | 0.52 ± 0.04 | 9.1 ± 0.3 | 17.5 | [6] | |

| L-Xylonate | 1.8 ± 0.1 | 1.5 ± 0.0 | 0.83 | [6] |

Experimental Protocols for Pathway Elucidation

Given the nascent state of research into this compound metabolism, established protocols are not available. However, a general workflow for the discovery and characterization of novel catabolic pathways can be outlined. This workflow is essential for researchers aiming to explore this field.

General Workflow

The process involves screening for microbial growth, identifying metabolic intermediates, and characterizing the specific genes and enzymes responsible for the observed catabolism.

Detailed Methodologies

-

Microbial Screening and Cultivation:

-

Medium: Prepare a minimal salt medium containing this compound (e.g., 5-10 g/L) as the sole carbon and energy source.

-

Inoculation: Inoculate with samples from diverse environments (e.g., soil, decaying plant matter).

-

Cultivation: Incubate under appropriate aerobic conditions (e.g., 30°C, 200 rpm shaking). Monitor growth by measuring optical density (OD₆₀₀).

-

-

Metabolite Analysis:

-

Sample Preparation: Collect culture supernatant at various time points. Centrifuge to remove cells and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index or UV) to quantify the consumption of this compound and the formation of organic acid products like α-ketoglutarate.

-

-

Enzyme Cloning, Expression, and Purification:

-

Gene Identification: Based on genomic data of the positive strain, identify candidate genes for dehydratases or dehydrogenases, often found in operons induced by the substrate[3].

-

Cloning: Amplify the candidate gene via PCR and clone it into an expression vector (e.g., pET series for E. coli).

-

Expression: Transform the vector into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG.

-

Purification: Lyse the cells and purify the target enzyme, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Activity Assays:

-

Assay Principle: For a dehydratase, the activity can be measured by monitoring the formation of the 2-keto-3-deoxy product. This can be done using a semicarbazide assay, which reacts with the keto group to form a semicarbazone that can be quantified spectrophotometrically[7].

-

Reaction Mixture: A typical reaction would contain a buffer (e.g., Tris-HCl, pH 8.0), a required cofactor (e.g., Mg²⁺), the purified enzyme, and the substrate (this compound).

-

Kinetic Analysis: Determine kinetic parameters (Km, Vmax) by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Conclusion and Future Outlook

The is a field in its infancy. While its isomer, D-xylonic acid, is a key player in D-xylose catabolism, this compound appears to be a metabolic curiosity, with only one definitive catabolic pathway described to date in Herbaspirillum huttiense. The discovery of enzymes in H. huttiense and P. mimosarum that can act on L-xylonate confirms that the biological machinery for its degradation exists in nature.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the profound lack of data. The opportunity lies in the potential for discovering novel enzymes and metabolic pathways. Future research should focus on:

-

Wider Screening: Systematically screening diverse microbial genera to identify other organisms capable of L-xylonate catabolism.

-

Pathway Elucidation: Fully characterizing the intermediates in the H. huttiense pathway.

-

Enzyme Engineering: Exploring the substrate promiscuity of known sugar acid dehydratases to engineer novel biocatalysts.

Understanding these unique metabolic pathways could open doors to new biotechnological applications, from waste valorization to the synthesis of novel chiral compounds.

References

- 1. karger.com [karger.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals - ProQuest [proquest.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of D-xylonate dehydratase YjhG from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Xylonic Acid and D-Xylonic Acid for Researchers and Drug Development Professionals

An authoritative overview of the core chemical, biological, and methodological distinctions between the D- and L-enantiomers of xylonic acid, tailored for scientific and pharmaceutical research.

This technical guide provides a comprehensive comparison of D-xylonic acid and L-xylonic acid, covering their physicochemical properties, metabolic pathways, biological significance, and potential applications in research and drug development. Detailed experimental protocols for production, analysis, and enzymatic assays are provided to support practical laboratory applications.

Introduction

Xylonic acid (C₅H₁₀O₆) is a sugar acid derived from the oxidation of xylose. It exists as two enantiomers, D-xylonic acid and this compound, which exhibit distinct biological roles and metabolic fates. D-xylonic acid is a key intermediate in microbial xylose metabolism and is recognized as a valuable bio-based platform chemical. In contrast, this compound is found in mammals as a metabolite of L-ascorbic acid (Vitamin C), suggesting a role in endogenous metabolic pathways. Understanding the differences between these enantiomers is crucial for applications ranging from metabolic engineering to drug development.

Physicochemical Properties

The enantiomeric nature of D- and this compound results in identical physical properties such as molecular weight, melting point, and pKa, but they exhibit opposite optical rotation. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of D-Xylonic Acid and this compound

| Property | D-Xylonic Acid | This compound | Reference(s) |

| IUPAC Name | (2R,3S,4R)-2,3,4,5-Tetrahydroxypentanoic acid | (2S,3R,4S)-2,3,4,5-Tetrahydroxypentanoic acid | [1][2] |

| CAS Number | 526-91-0 | 4172-44-5 | [2][3] |

| Molecular Formula | C₅H₁₀O₆ | C₅H₁₀O₆ | [1][2] |

| Molecular Weight | 166.13 g/mol | 166.13 g/mol | [1][2] |

| Appearance | White solid | White solid | [3] |

| Melting Point | 120–122 °C | Not specified | [3] |

| pKa₁ (Carboxylic Acid) | 3.56 ± 0.07 | Not specified | [4] |

| pKa₂ (α-hydroxyl) | 8.58 ± 0.12 | Not specified | [4] |

| Optical Rotation ([α]D) | +18 ± 2° (c=1 in H₂O) (as lithium salt) | -18 ± 2° (c=1 in H₂O) (as lithium salt) | [3][5] |

| Solubility | Water-soluble | Water-soluble | [3] |

Metabolic Pathways and Biological Significance

The metabolic pathways and biological relevance of D- and this compound are fundamentally different, reflecting their distinct origins and roles in microorganisms and mammals, respectively.

D-Xylonic Acid: A Hub in Microbial Xylose Metabolism

D-xylonic acid is a central intermediate in the oxidative pathway of D-xylose in many bacteria and some fungi. This pathway, known as the Weimberg pathway, allows microorganisms to utilize D-xylose, a major component of lignocellulosic biomass.[6]

The initial step is the oxidation of D-xylose to D-xylonolactone, catalyzed by D-xylose dehydrogenase (XDH), an NAD(P)⁺-dependent enzyme. The D-xylonolactone is then hydrolyzed, either spontaneously or by a xylonolactonase (XLA), to yield D-xylonic acid.[6] D-xylonic acid is further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle.[7]

In some engineered microorganisms, the accumulation of D-xylonic acid can occur due to an imbalance between its production and assimilation, leading to acidification of the culture medium and potential toxicity.[6]

The regulation of the Weimberg pathway in organisms like Pseudomonas involves transcriptional control. For instance, the expression of genes encoding the pathway's enzymes can be induced by the presence of D-xylose and repressed by other preferred carbon sources.[3]

This compound: A Metabolite of Vitamin C in Mammals

In contrast to its D-enantiomer, this compound is not a common microbial metabolite but is found in mammals as a product of L-ascorbic acid (Vitamin C) degradation. The breakdown of dehydroascorbic acid, the oxidized form of Vitamin C, can lead to the formation of 2,3-diketo-L-gulonic acid, which is then decarboxylated to produce this compound and L-lyxonic acid.[7][8] This pathway suggests a role for this compound in the endogenous metabolism and clearance of Vitamin C.

Applications in Research and Drug Development

The distinct properties and origins of D- and this compound lead to different applications in scientific research and the pharmaceutical industry.

Table 2: Comparative Applications of D- and this compound

| Application Area | D-Xylonic Acid | This compound | Reference(s) |

| Biorefinery & Platform Chemicals | Precursor for 1,2,4-butanetriol, co-polyamides, and polyesters. | Potential substitute for D-xylonic acid in similar applications. | [8][9] |

| Construction Industry | Used as a dispersant in cement. | Potential use as a dispersant in cement. | [8][10] |

| Pharmaceuticals | Precursor for drug synthesis; potential as a green solvent and catalyst. | Potential precursor for drug synthesis; use in anti-aging and skin renovation products. | [7][11] |

| Food Industry | Food additive. | Food additive. | [12] |

| Agriculture | Component in biopesticides. | Not widely reported. | [9] |

Experimental Protocols

This section provides detailed methodologies for the production of D-xylonic acid, its enzymatic assay, and the analytical separation of its enantiomers.

Production of D-Xylonic Acid using Engineered Escherichia coli

This protocol describes the fed-batch fermentation of an engineered E. coli strain for the production of D-xylonic acid.[13][14]

5.1.1. Strain and Media

-

Strain: Engineered E. coli BL21(DE3) with disrupted native xylose catabolism (ΔxylA, ΔxylB) and expressing a D-xylose dehydrogenase (xdh) and a xylonolactonase (xylC).[13]

-

Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes. Add appropriate antibiotic (e.g., 34 µg/mL chloramphenicol).[13]

-

Fermentation Medium (Terrific Broth base): 47 g/L Terrific Broth (TB), 10 g/L glucose, 0.5 g/L antifoam. Autoclave at 121°C for 30 minutes.[15]

-

Feed Medium: 60% (w/v) glucose solution, trace elements, magnesium sulfate, and thiamine solution. Sterilize by filtration.[14]

5.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB broth with the appropriate antibiotic in a 250 mL shake flask. Incubate at 37°C with shaking at 250 rpm for 12 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.9.[15]

-

Bioreactor Setup: Prepare a 3 L bioreactor with 1.95 L of fermentation medium. Set the initial temperature to 37°C, pH to 7.0 (controlled with NH₄OH or H₃PO₄), and maintain dissolved oxygen (DO) at 30% saturation by regulating agitation and aeration.[15]

-

Inoculation: Inoculate the bioreactor with the seed culture to an initial working volume of 2 L.

-

Batch Phase: Allow the culture to grow in batch mode, consuming the initial glucose.

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feed with the concentrated glucose solution at a controlled rate to maintain a specific growth rate.

-

Induction and Production: When the OD₆₀₀ reaches a desired level (e.g., 20-30), induce the expression of the production enzymes with 0.5 mM IPTG and add D-xylose to the bioreactor. Switch the temperature to 30°C to enhance protein folding and activity.[13][15]

-

Sampling and Analysis: Periodically take samples to monitor cell growth (OD₆₀₀), substrate consumption (glucose and xylose), and D-xylonic acid production using HPLC.

5.1.3. Downstream Processing

-

Cell Removal: Centrifuge the fermentation broth to pellet the cells.

-

Clarification: Use filtration to remove any remaining fine particles from the supernatant.

-

Purification: D-xylonic acid can be purified from the clarified broth using techniques such as extraction with a water-insoluble tertiary amine blend followed by crystallization.[16]

References

- 1. D-xylonic acid | C5H10O6 | CID 6602431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylonic acid, L- | C5H10O6 | CID 6971043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Xylonic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]

- 14. eppendorf.com [eppendorf.com]

- 15. bionet.com [bionet.com]

- 16. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]

The Stability and Degradation of L-Xylonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-xylonic acid, a five-carbon aldonic acid derived from the oxidation of L-xylose, is a molecule of growing interest in various industrial applications, including pharmaceuticals and as a bio-based chemical building block. Understanding its stability and degradation pathways is paramount for its effective utilization, formulation, and storage. This technical guide provides an in-depth overview of the current knowledge on the stability profile and the chemical and biological degradation routes of this compound.

Physicochemical Stability of this compound

The stability of this compound in solution is significantly influenced by pH. Like other aldonic acids, this compound exists in a pH-dependent equilibrium with its corresponding lactones, primarily the γ- and δ-lactones. This process of intramolecular esterification, or lactonization, is a key factor in its chemical stability.

In acidic aqueous solutions, this compound can spontaneously form these lactones through dehydration. The γ-lactone is generally formed more readily than the δ-lactone. Conversely, at neutral or alkaline pH, the lactone rings are hydrolyzed to the open-chain carboxylate form, L-xylonate.

Table 1: Quantitative Data on this compound Stability

| Parameter | Value | Conditions |

| pKa (Carboxylic Acid Group) | 3.30 - 3.65 | Room temperature |

| Lactonization Equilibrium | Favors lactone formation at low pH | Acidic aqueous solutions |

| Hydrolysis of Lactones | Favors xylonate formation at neutral pH | Neutral aqueous solutions |

While specific forced degradation studies detailing the effects of heat, light (photodegradation), and oxidation on this compound are not extensively documented in the literature, general knowledge of sugar acids suggests that they can be susceptible to oxidation and thermal decomposition. Further research is warranted to fully characterize the degradation products under these stress conditions.

Biological Degradation Pathways of this compound

In biological systems, this compound is an intermediate in the metabolism of L-xylose in some microorganisms. The degradation of this compound primarily occurs through two well-characterized oxidative pathways: the Weimberg pathway and the Dahms pathway. These pathways convert this compound into intermediates of central metabolism.

The Weimberg Pathway

The Weimberg pathway is a five-step oxidative pathway that converts L-xylose (and subsequently this compound) into α-ketoglutarate, an intermediate of the citric acid cycle. The degradation of this compound enters this pathway at the second step.

Key Enzymatic Steps from this compound:

-

L-Xylonate Dehydratase: Dehydrates this compound to form 2-keto-3-deoxy-L-xylonate.

-

2-keto-3-deoxy-L-xylonate Dehydratase: Further dehydrates the intermediate to produce α-ketoglutarate semialdehyde.

-

α-ketoglutarate Semialdehyde Dehydrogenase: Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate.

The Dahms Pathway

The Dahms pathway shares the initial steps with the Weimberg pathway but diverges to yield different end products. It is another route for the microbial catabolism of this compound.

Key Enzymatic Steps from this compound:

-

L-Xylonate Dehydratase: This initial step is the same as in the Weimberg pathway, producing 2-keto-3-deoxy-L-xylonate.

-

2-keto-3-deoxy-L-xylonate Aldolase: This key enzyme cleaves 2-keto-3-deoxy-L-xylonate into pyruvate and glycolaldehyde.

Pyruvate can then enter central metabolism, while glycolaldehyde can be further metabolized.

Experimental Protocols

Analysis of this compound and its Lactones by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound and its lactones involves HPLC with refractive index (RI) or ultraviolet (UV) detection.

-

Column: A column suitable for organic acid analysis, such as a C18 column or a specialized ion-exchange column.

-

Mobile Phase: An acidic aqueous mobile phase, for example, dilute sulfuric acid (e.g., 5 mM), is typically used to ensure the protonation of the carboxylic acid and to facilitate separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Temperature: Column temperature is often maintained at a constant value (e.g., 30-60 °C) to ensure reproducible retention times.

-

Detection: RI detection is common for carbohydrates and their derivatives. UV detection can be used at a low wavelength (around 210 nm) for the carboxylic acid group.

-

Sample Preparation: Samples should be filtered through a 0.22 µm filter before injection.

General Workflow for a Forced Degradation Study

While specific data for this compound is limited, a general workflow for a forced degradation study can be proposed based on ICH guidelines. The goal is to achieve 5-20% degradation to identify relevant degradation products.

Conclusion

The stability of this compound is intricately linked to pH, with a dynamic equilibrium between the open-chain acid and its lactone forms. While its chemical degradation under various stress conditions requires further investigation, its biological degradation is well-understood, proceeding through established metabolic routes like the Weimberg and Dahms pathways. The analytical methods and experimental workflows outlined here provide a foundation for researchers and drug development professionals to further explore and harness the potential of this versatile molecule. A thorough understanding of these stability and degradation characteristics is essential for ensuring the quality, efficacy, and safety of this compound-containing products.

L-xylonic acid conjugate acid L-xylonate properties

An In-depth Technical Guide to the Properties of L-Xylonic Acid and its Conjugate Base, L-Xylonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a five-carbon aldonic acid, and its conjugate base, L-xylonate, are increasingly recognized for their potential in various industrial and biomedical applications. Derived from the oxidation of L-xylose, a component of hemicellulose, these molecules represent a key area of interest in the development of bio-based chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core properties of this compound and L-xylonate, detailed experimental protocols for their analysis, and a discussion of their known biological significance.

Chemical and Physical Properties

This compound is a water-soluble, non-volatile, and non-toxic organic acid.[1][2] Its properties are comparable to those of D-gluconic acid, a widely used commodity chemical.[1] The quantitative properties of this compound and L-xylonate are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₆ | [3] |

| Molecular Weight | 166.13 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Melting Point | 120–122 °C | [3] |

| pKa | ~3.65 | [5] |

| Solubility | Water-soluble, Sparingly soluble in Methanol | [3][6] |

| Optical Activity | [α]/D -18±2°, c = 1 in H₂O | [4] |

Table 2: Properties of L-Xylonate (Conjugate Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉O₆⁻ | |

| Molecular Weight | 165.12 g/mol | |

| Charge | -1 |

Biological and Biochemical Properties

Metabolic Production

This compound is a metabolic product of L-xylose oxidation in various microorganisms. The biotechnological production of xylonic acid is a subject of ongoing research, with organisms like Gluconobacter oxydans being particularly efficient in this conversion.[7] The accumulation of D-xylonic acid has been identified as a potential bottleneck in some engineered metabolic pathways, and its toxicity at high concentrations can perturb cell growth and enzymatic activity.[8]

Chelation

This compound and its conjugate base, L-xylonate, are known to be effective chelating agents.[9] This property allows them to bind to metal ions, which is relevant for applications such as their use as a dispersant in cement.[5]

References

- 1. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Glucose sensing and homeostasis by adipocyte GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. D-Xylonic acid, δ-lactone | 82796-87-0 [m.chemicalbook.com]

- 7. Oxidative production of xylonic acid using xylose in distillation stillage of cellulosic ethanol fermentation broth by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Microbial Fermentation for L-Xylonic Acid Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of L-xylonic acid, a versatile platform chemical with applications in the pharmaceutical, food, and construction industries. The following sections outline the key microorganisms, fermentation strategies, and analytical procedures to guide researchers in establishing robust and efficient this compound production processes.

Introduction to Microbial this compound Production

This compound is a five-carbon sugar acid derived from the oxidation of L-xylose. Its production through microbial fermentation offers a sustainable alternative to chemical synthesis methods. Several microorganisms, both native producers and genetically engineered strains, have been explored for their ability to convert xylose, a major component of lignocellulosic biomass, into this compound. Key bacterial species in this field include Gluconobacter oxydans, Pseudomonas putida, and Klebsiella pneumoniae. Furthermore, metabolic engineering has enabled the development of recombinant strains of Escherichia coli and Zymomonas mobilis with enhanced this compound production capabilities.

The core of this bioconversion lies in the enzymatic oxidation of xylose. In many bacteria, this is a periplasmic process catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase which also exhibits activity on xylose. The resulting xylonolactone is then hydrolyzed to xylonic acid, either spontaneously or by a xylonolactonase.

Key Microorganisms and Production Performance

The selection of the microbial catalyst is critical for developing an efficient fermentation process. The table below summarizes the this compound production performance of several key microorganisms reported in the literature.

| Microorganism | Strain Type | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Mode | Reference |

| Gluconobacter oxydans | Wild Type | 109 | 1.1 | 2.5 | Batch | [1] |

| Pseudomonas fragi | Wild Type | 162 | 1.1 | 1.4 | Batch | [1] |

| Klebsiella pneumoniae | Mutant | 103 | 1.11 | ~1.3 | Fed-batch | [2] |

| Zymomonas mobilis | Engineered | 56.44 | 1.08 | 0.99 | Batch | [3] |

| Paraburkholderia sacchari | Wild Type | 390 | 1.1 | 7.7 | Fed-batch | |

| Corynebacterium glutamicum | Mutant | ~150 | ~1.0 | 4.0 | Fed-batch |

Metabolic Pathway and Experimental Workflow

The general metabolic pathway for the conversion of D-xylose to D-xylonic acid in bacteria and a typical experimental workflow for its production are illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering of Zymomonas mobilis for Xylonic Acid Production from Lignocellulosic Hydrolysate | Semantic Scholar [semanticscholar.org]

- 3. Profiling of organic acids during fermentation by ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of L-Xylonic Acid from Xylose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylonic acid is a versatile platform chemical with applications in various industries, including as a building block for polymers, a chelating agent, and a precursor for synthesizing fine chemicals. The enzymatic synthesis of this compound from xylose, a major component of lignocellulosic biomass, presents a sustainable and environmentally friendly alternative to traditional chemical methods. This document provides detailed application notes and protocols for the production of this compound using various enzymatic and whole-cell biocatalytic systems.

Enzymatic Pathway for this compound Synthesis

The core of the biological conversion of xylose to this compound involves the oxidation of xylose at the C1 position. This reaction is primarily catalyzed by a xylose dehydrogenase (XDH) enzyme, which utilizes a cofactor, typically NAD⁺ or NADP⁺. The resulting L-xylonolactone can then be spontaneously or enzymatically hydrolyzed to this compound by a lactonase.

Whole-Cell Biocatalysis for this compound Production

Several microorganisms have been engineered or identified as natural producers of xylonic acid. These whole-cell biocatalysts offer the advantage of in-situ cofactor regeneration, reducing the overall process cost.

Data Presentation: Comparison of Whole-Cell Biocatalysts

| Microorganism | Strain | Substrate (g/L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Zymomonas mobilis | Engineered | 54.27 | 56.44 | 1.04 | 1.85 | [1] |

| Corynebacterium glutamicum | ΔiolR | Xylose/Glucose Mix | - | ~1.0 (mol/mol) | up to 4.0 | [2][3] |

| Gluconobacter oxydans | DSM 2343 | - | - | - | 2.92 | [4] |

| Paraburkholderia sacchari | Wild Type | Xylose | 150 | 0.63 | 1.5 | [5] |

| Pseudomonas putida | EM42 | 5 (D-xylose) | - | - | - | [6] |

Experimental Protocols

Protocol 1: Production of this compound using Engineered Zymomonas mobilis

This protocol is based on the methodology for producing xylonic acid from xylose using an engineered strain of Zymomonas mobilis.[1]

1. Strain and Pre-culture Preparation:

-

Use an engineered Zymomonas mobilis strain expressing a xylose dehydrogenase gene (e.g., from Paraburkholderia xenovorans).

-

Prepare a pre-culture in a modified RM medium containing 5 g/L glucose.

-

Incubate at 30°C until the culture reaches an appropriate optical density.

2. Fermentation:

-

Prepare the main culture in a modified RM medium containing 50 g/L xylose as the substrate.

-

Inoculate the main culture with the pre-culture to an initial OD₆₀₀ of approximately 0.1.

-

For bioreactor cultivation, maintain the temperature at 30°C and the pH at a controlled level (e.g., pH 5-7).

-

Maintain aeration and agitation to ensure sufficient oxygen supply for the oxidative conversion.

3. Monitoring and Analysis:

-

Periodically take samples to measure cell density (OD₆₀₀) and the concentrations of xylose and xylonic acid.

-

Analyze substrate and product concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using purified xylose dehydrogenase.

1. Enzyme and Reagent Preparation:

-

Purify xylose dehydrogenase (XDH) from a suitable expression host.

-

Prepare a reaction buffer (e.g., 40 mM MES, pH 6.5).

-

Prepare stock solutions of L-xylose, NAD⁺, and MgCl₂.

2. Enzymatic Reaction:

-

In a reaction vessel, combine the reaction buffer, L-xylose (e.g., 1% w/v), NAD⁺ (e.g., 4 mM), and MgCl₂ (e.g., 2.5 mM).

-

Initiate the reaction by adding a defined amount of purified XDH (e.g., 50 nM total enzyme concentration).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

3. Reaction Monitoring:

-

Monitor the formation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.[7]

-

The concentration of this compound can be correlated with the amount of NADH produced.

-

Alternatively, samples can be analyzed by HPLC to directly quantify this compound.

Downstream Processing and Product Recovery

The recovery and purification of this compound from the fermentation broth or reaction mixture is a critical step. Common downstream processing techniques include:

-

Solid-Liquid Separation: Centrifugation or filtration can be used to remove microbial cells and other solid debris.[8]

-

Purification: Techniques such as precipitation, ion-exchange chromatography, and membrane-based separations like ultrafiltration and electrodialysis are employed to purify this compound.[8]

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for process monitoring and optimization.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation and quantification of this compound, xylose, and other organic acids in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to study the equilibrium between xylonic acid and its lactone forms.[4]

Conclusion

The enzymatic synthesis of this compound from xylose is a promising technology with significant potential for the sustainable production of this valuable chemical. The choice of biocatalyst and process conditions can be tailored to achieve high titers, yields, and productivities. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this field. Further optimization of both upstream and downstream processes will be crucial for the commercial viability of bio-based this compound production.

References

- 1. Engineering Zymomonas mobilis for the Production of Xylonic Acid from Sugarcane Bagasse Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of d-xylonic acid using a non-recombinant Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uni-luebeck.de [research.uni-luebeck.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. jmb.or.kr [jmb.or.kr]

- 8. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]

L-Xylonic Acid: Application Notes and Protocols for the Pharmaceutical Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-xylonic acid, a sugar acid derived from the pentose sugar L-xylose, is emerging as a molecule of interest within the pharmaceutical and biotechnology sectors. While extensive research has focused on its efficient bio-production, investigations into its direct therapeutic applications are in nascent stages. These notes compile the current, albeit limited, understanding of this compound's pharmaceutical potential, providing a foundation for future research and development. It is primarily recognized for its role as a potential biomarker, an antioxidant, and its applications in dermatology.

Potential Pharmaceutical Applications

Biomarker in Oncology